

# Prometon: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Prometon

Cat. No.: B051717

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CAS Number: 1610-18-0

Chemical Formula: C<sub>10</sub>H<sub>19</sub>N<sub>5</sub>O

IUPAC Name: 6-methoxy-N<sub>2</sub>,N<sub>4</sub>-di(propan-2-yl)-1,3,5-triazine-2,4-diamine

Chemical Structure: [Image of the chemical structure of **Prometon**] (A visual representation of the chemical structure would be placed here in a final document.)

## Abstract

**Prometon** is a non-selective, pre- and post-emergent herbicide belonging to the triazine chemical class.<sup>[1]</sup> It is primarily utilized for the control of annual and perennial broadleaf weeds and grasses in non-crop areas.<sup>[1][2]</sup> Its herbicidal activity stems from the inhibition of photosynthesis at Photosystem II (PSII). This document provides a comprehensive technical overview of **Prometon**, including its physicochemical properties, synthesis, mechanism of action, toxicological profile, and environmental fate. Detailed experimental protocols for assessing its effects on PSII are also presented, along with a visualization of its inhibitory pathway. This guide is intended for researchers, scientists, and professionals in drug development and environmental science.

## Physicochemical Properties

**Prometon** is a crystalline solid with moderate solubility in water and high solubility in various organic solvents.<sup>[3][4]</sup> A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Prometon**

Property	Value	Reference(s)
Molecular Weight	225.29 g/mol	[4]
Melting Point	91-92 °C	[4]
Water Solubility	750 ppm (at 20 °C)	[1][4]
Vapor Pressure	$2.3 \times 10^{-6}$ Torr (at 20 °C)	[4]
Soil Organic Carbon-Water Partitioning Coefficient (Koc)	43.2 - 51 mL/g	[1][3]
Octanol-Water Partition Coefficient (Log Kow)	2.83	[Source: Estimation from publicly available data]
Henry's Law Constant	$9.1 \times 10^{-10}$ atm-m <sup>3</sup> /mol	[5]

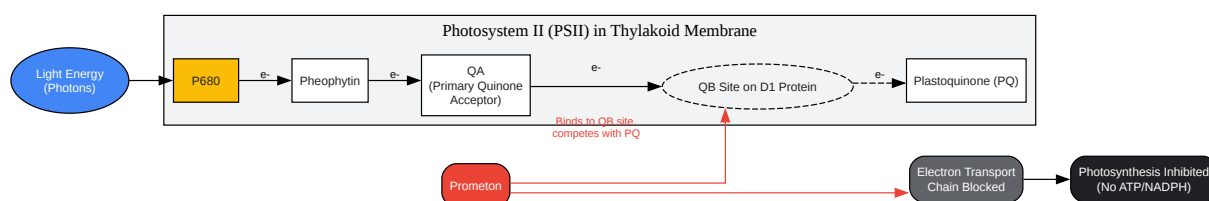
## Synthesis and Manufacturing

The industrial synthesis of **Prometon** typically involves a multi-step process starting with the formation of a 1,3,5-triazine ring, often derived from cyanuric chloride.[2] The synthesis proceeds through sequential nucleophilic substitution reactions. The chlorine atoms on the triazine core are first replaced by isopropylamine to introduce the two diisopropylamino groups.[2] The final step is the methoxylation at the remaining position, which is achieved by reacting the intermediate with sodium methoxide or methanol under basic conditions.[2] The crude product is then purified, commonly through crystallization or solvent extraction.[2]

## Mechanism of Action: Photosystem II Inhibition

**Prometon**'s primary mode of action is the inhibition of photosynthesis.[1][2] It specifically targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.[6] **Prometon** acts as a competitive inhibitor at the plastoquinone-binding (QB) niche on the D1 protein of the PSII reaction center.[6] By binding to this site, it blocks the binding of plastoquinone (PQ), the native electron acceptor.[5] This obstruction of PQ binding interrupts the photosynthetic electron transport chain, preventing the flow of electrons from the primary quinone acceptor (QA) to QB.[5] The blockage of electron flow leads to a cascade of

events, including the cessation of CO<sub>2</sub> fixation and the production of ATP and NADPH.[6] Ultimately, the accumulation of highly reactive oxygen species, due to the disruption of the electron transport chain, causes lipid and protein damage, leading to membrane leakage and cell death.[6]



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Caption: Inhibition of Photosystem II electron transport by **Prometon**.

## Experimental Protocols

### Analysis of Prometon in Water by LC/MS/MS

This protocol provides a method for the quantitative determination of **Prometon** in water samples.

Materials:

- High-Performance Liquid Chromatograph (HPLC) with a tandem mass spectrometer (MS/MS).[6]
- C18 analytical column.[6]
- Methanol, HPLC grade.
- Water, HPLC grade.
- Formic acid.

- **Prometon** analytical standard.
- Internal standard (e.g., Prometryn).[6]

Procedure:

- Sample Preparation:
  - Filter water samples to remove particulate matter.
  - Prepare a dilution solvent of methanol:water:formic acid (50:50:0.1, v/v/v).[6]
  - Create a second dilution solvent containing a known concentration of the internal standard in the first dilution solvent.[6]
  - Dilute an aliquot of the filtered water sample with the internal standard-containing dilution solvent.[6]
- LC/MS/MS Analysis:
  - Inject the prepared sample into the HPLC system.
  - Perform chromatographic separation on the C18 column using a suitable gradient elution.[6]
  - Detect and quantify **Prometon** using the MS/MS detector in positive ion, multiple reaction monitoring (MRM) mode.[6]
- Quantification:
  - Generate a calibration curve using **Prometon** analytical standards.
  - Determine the concentration of **Prometon** in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.

## Assay for Photosystem II Inhibition using Chlorophyll a Fluorescence

This protocol describes a non-invasive method to assess the impact of **Prometon** on PSII activity in intact plant leaves.

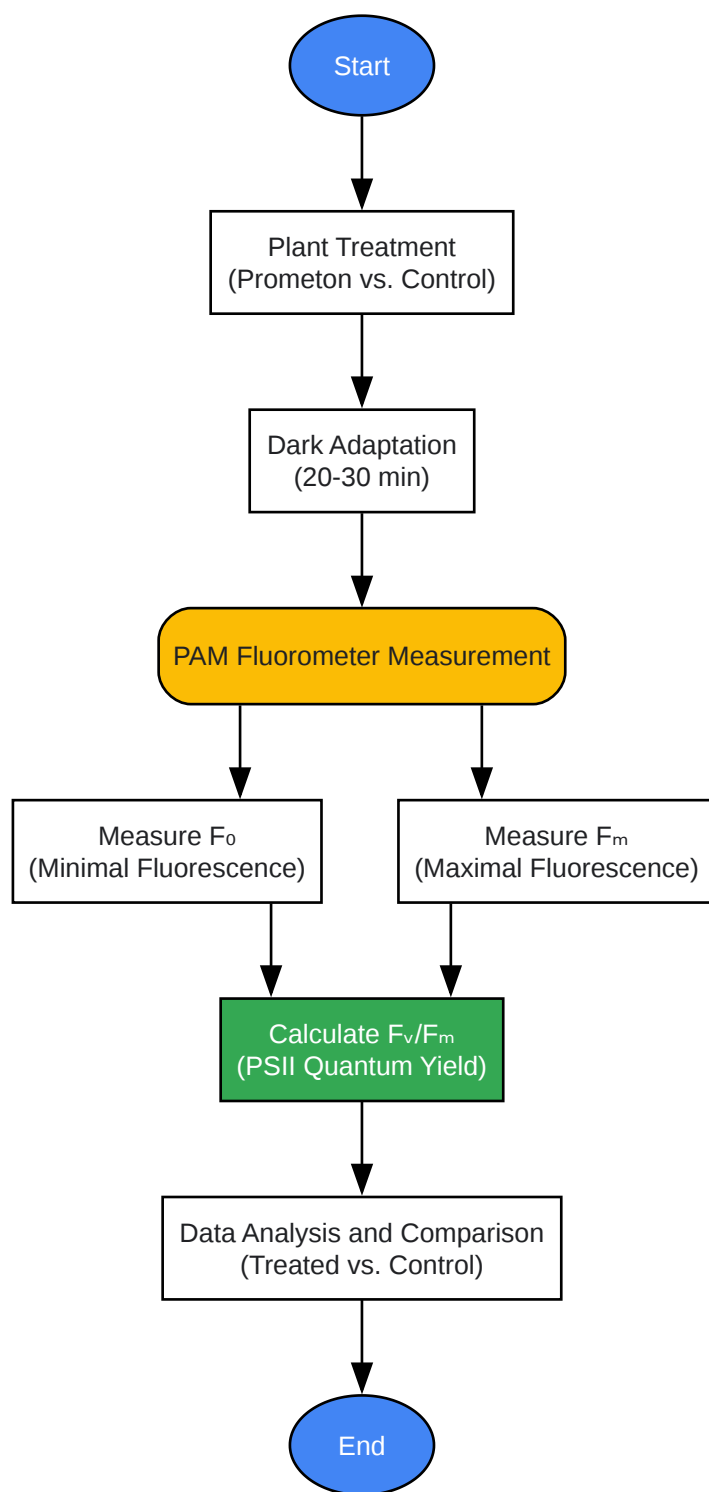
#### Materials:

- Pulse-Amplitude-Modulated (PAM) chlorophyll fluorometer.
- Plant specimens (e.g., spinach, pea, or a target weed species).
- **Prometon** solution at various concentrations.
- Control solution (without **Prometon**).

#### Procedure:

- Plant Treatment:
  - Apply **Prometon** solutions to the leaves or soil of the test plants. Include a control group treated only with the solvent.
- Dark Adaptation:
  - Before measurement, dark-adapt the leaves for at least 20-30 minutes to ensure all PSII reaction centers are open.
- Measurement of Minimal Fluorescence ( $F_0$ ):
  - Use a weak measuring light to determine the minimal fluorescence level ( $F_0$ ).
- Measurement of Maximal Fluorescence ( $F_m$ ):
  - Apply a short, saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximal fluorescence level ( $F_m$ ).
- Calculation of Maximum Quantum Yield of PSII ( $F_v/F_m$ ):
  - Calculate the variable fluorescence ( $F_v = F_m - F_0$ ).

- The maximum quantum yield of PSII is calculated as  $F_v/F_m$ . A decrease in this value in treated plants compared to controls indicates PSII inhibition.
- Light-Adapted Measurements (Optional):
  - To assess the operating efficiency of PSII under illumination, measure steady-state fluorescence ( $F_s$ ) and maximal fluorescence in the light-adapted state ( $F_m'$ ).
  - Calculate the effective quantum yield of PSII ( $\Phi_{PSII} = (F_m' - F_s) / F_m'$ ).



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Caption: Experimental workflow for assessing PSII inhibition.

## Toxicology

**Prometon** exhibits relatively low acute toxicity to mammals.[2] However, it is classified as a mild eye irritant.[3] The US EPA has classified **Prometon** as "not likely to be carcinogenic to humans".[7] A summary of acute toxicity data is provided in Table 2.

Table 2: Acute Toxicity of **Prometon**

Test Organism	Route	Value	Reference(s)
Rat	Oral LD <sub>50</sub>	1518 - 2980 mg/kg	[3][4]
Mouse	Oral LD <sub>50</sub>	2160 mg/kg	[4]
Rainbow Trout	96-hour LC <sub>50</sub>	20 ppm	[4]
Bluegill Sunfish	96-hour LC <sub>50</sub>	>32 ppm	[4]
Honey Bee	LD <sub>50</sub>	36 µ g/bee	[3]

Chronic exposure studies in rats and dogs have identified a No Observed Adverse Effect Level (NOAEL) of 5 mg/kg/day, with effects such as emesis and body weight decline observed at higher doses.[7]

## Environmental Fate

**Prometon** is characterized by its high persistence in both soil and aquatic environments.[2][3] Its average soil half-life can be as long as 932 days.[5] Due to its moderate water solubility and low soil sorption, **Prometon** is highly mobile in soil and has a significant potential to leach into groundwater.[2][3][8] In fact, it is one of the most frequently detected herbicides in urban surface and groundwater.[8]

Degradation of **Prometon** in the environment can occur through microbial action and photodegradation, although these processes are generally slow.[3][5] Major degradation products include 2-amino-4-(isopropylamino)-6-methoxy-s-triazine, 2,4-diamino-6-methoxy-s-triazine, and 2-hydroxy-4,6-bis(isopropylamino)-s-triazine.[3] Due to its persistence and mobility, the environmental presence of **Prometon** is a subject of ongoing monitoring and research.[8]

## Conclusion



**Prometon** is an effective broad-spectrum herbicide with a well-defined mechanism of action involving the inhibition of Photosystem II. Its physicochemical properties, particularly its persistence and mobility, contribute to its widespread detection in the environment, necessitating careful management of its use. The provided technical information and experimental protocols offer a valuable resource for researchers studying the biological and environmental impacts of triazine herbicides. Further research into the sublethal effects of **Prometon** and its degradation products on non-target organisms is warranted.

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